DIMETHYL 2-{[(2-METHOXY-4-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE
Overview
Description
Dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a terephthalate core substituted with a methoxy-nitrophenyl group and an amino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(2-METHOXY-4-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE typically involves a multi-step process. One common method includes the following steps:
Amidation: The reaction of the nitrated product with terephthaloyl chloride in the presence of a base like triethylamine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: 2-amino-4-methoxyaniline derivative.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Hydrolysis: Terephthalic acid and 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid.
Scientific Research Applications
Dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[(2-METHOXY-4-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Dimethyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)terephthalate can be compared with other similar compounds such as:
Dimethyl terephthalate: Lacks the nitro and amino carbonyl groups, making it less reactive in certain chemical reactions.
2-Methoxy-4-nitroaniline: Contains the nitro and methoxy groups but lacks the terephthalate core, limiting its applications in polymer synthesis.
N,N’-Bis(2-methoxy-4-nitrophenyl)terephthalamide: Similar structure but with two nitroaniline groups, potentially offering different reactivity and applications.
The uniqueness of DIMETHYL 2-{[(2-METHOXY-4-NITROANILINO)CARBONYL]AMINO}TEREPHTHALATE lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
dimethyl 2-[(2-methoxy-4-nitrophenyl)carbamoylamino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O8/c1-27-15-9-11(21(25)26)5-7-13(15)19-18(24)20-14-8-10(16(22)28-2)4-6-12(14)17(23)29-3/h4-9H,1-3H3,(H2,19,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMIOTLUNYWBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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